molecular formula C23H33Cl2FN2O2 B2456685 1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 473804-12-5

1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B2456685
CAS RN: 473804-12-5
M. Wt: 459.43
InChI Key: RMTIIFYVQUNWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O2 and its molecular weight is 459.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, closely related to the target compound, was synthesized through a condensation reaction. It was characterized using various spectroscopic methods and its structure was confirmed by single crystal X-ray diffraction data. The compound crystallized in the monoclinic crystal system and exhibited weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Pharmacological Evaluation

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, sharing a structural similarity with the target compound, were synthesized and evaluated for antidepressant activities using behavioral despair tests in mice. Compounds reduced the duration of immobility times, indicating potential antidepressant effects (Kumar et al., 2017).

Antimalarial Activity

Piperazine and pyrrolidine derivatives, with a similar structural framework, were evaluated for their ability to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for antiplasmodial activity. Some compounds inhibited 50% of parasite growth at doses ≤10 μM (Mendoza et al., 2011).

Antidepressant Properties

3-[4-(Aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized as potential antidepressants. These compounds, similar in structure to the target compound, showed high nanomolar affinity for both 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as antidepressants with a dual mechanism of action (Martínez et al., 2001).

Anti-Allergy Activity

1-(Aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives were prepared and evaluated for antiallergy activity. Several derivatives exhibited activity equal to or greater than the parent compound in passive foot anaphylaxis assays in rats (Walsh et al., 1990).

properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2.2ClH/c1-23(2,3)19-8-4-7-11-22(19)28-17-18(27)16-25-12-14-26(15-13-25)21-10-6-5-9-20(21)24;;/h4-11,18,27H,12-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTIIFYVQUNWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.